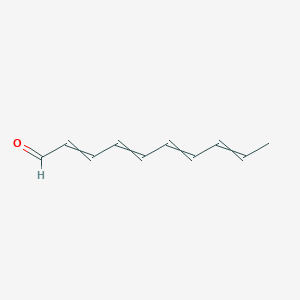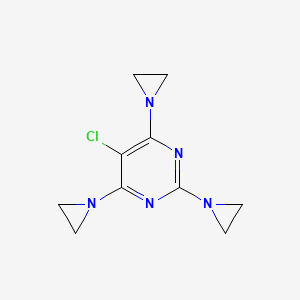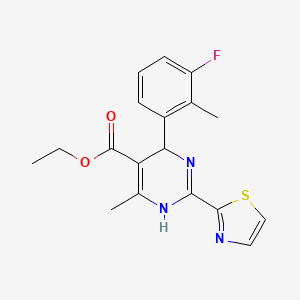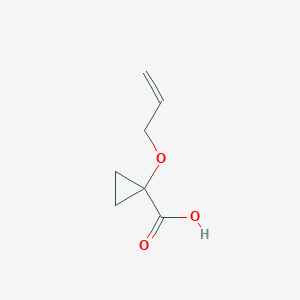
1-(Allyloxy)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Allyloxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an allyloxy group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of allyl alcohol derivatives. One common method is the reaction of allyl alcohol with diazo compounds under the influence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and catalyst recovery, can make the process more sustainable .
化学反応の分析
Types of Reactions: 1-(Allyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives
科学的研究の応用
1-(Allyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of 1-(Allyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
1-Cyanocyclopropane-1-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Hydroxycyclopropane-1-carboxylic acid: Studied for its potential biological activities.
Uniqueness: 1-(Allyloxy)cyclopropane-1-carboxylic acid is unique due to its allyloxy group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
1-prop-2-enoxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-5-10-7(3-4-7)6(8)9/h2H,1,3-5H2,(H,8,9) |
InChIキー |
UXQKLKBQRUSFQD-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



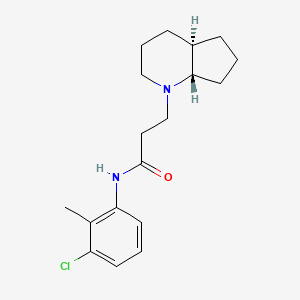
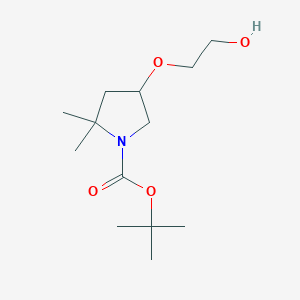
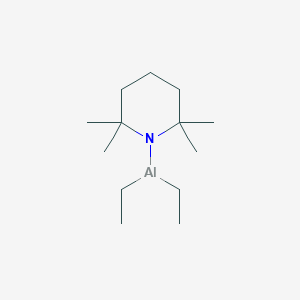
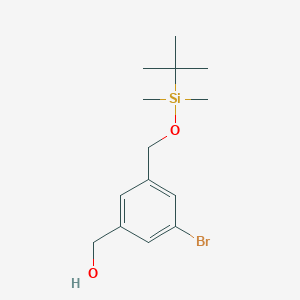
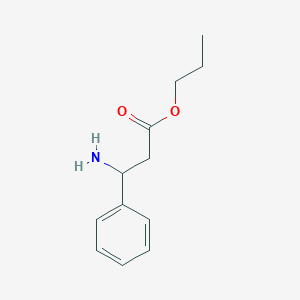
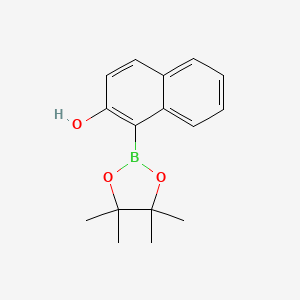

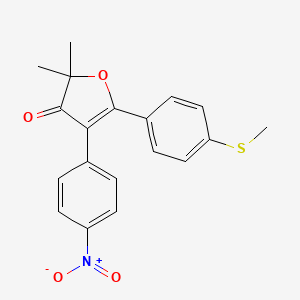
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
